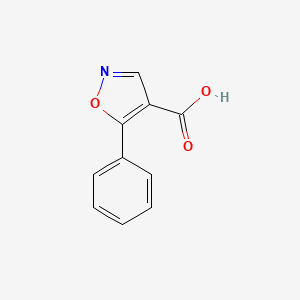

5-Phenylisoxazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-11-14-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVDFZMYJYNLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564030 | |

| Record name | 5-Phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76344-95-1 | |

| Record name | 5-Phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-Phenylisoxazole-4-carboxylic acid synthesis and characterization"

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenylisoxazole-4-carboxylic acid

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science. Derivatives of isoxazole are known to exhibit a wide spectrum of biological activities, including anti-tumor, antiviral, hypoglycemic, and antifungal properties.[1] The this compound moiety, in particular, represents a versatile scaffold for the development of novel therapeutic agents, such as potent xanthine oxidase inhibitors.[2] Its structural rigidity and capacity for diverse chemical modifications make it an attractive building block for drug discovery professionals.

This guide provides a detailed technical overview of a reliable synthetic pathway to this compound and the comprehensive analytical methods required for its structural confirmation and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring a self-validating and reproducible experimental framework.

Part 1: Synthesis of this compound

The synthesis of the isoxazole core is most effectively achieved through a cyclocondensation reaction. The chosen pathway involves the reaction of a β-ketoester with hydroxylamine, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. This method is robust and provides a high degree of regioselectivity.

Core Chemical Principle: Cyclocondensation

The foundational reaction involves the nucleophilic attack of hydroxylamine on a β-ketoester, specifically ethyl benzoylpyruvate (ethyl 2-oxo-3-phenyl-3-oxopropanoate). Hydroxylamine possesses two nucleophilic sites, the nitrogen and the oxygen. In this reaction, the more nucleophilic nitrogen atom initiates the attack on one of the carbonyl carbons of the β-ketoester.[3][4] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring. The final step is a simple ester hydrolysis under basic conditions to yield the desired carboxylic acid.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-phenylisoxazole-4-carboxylate

-

To a solution of ethyl benzoylpyruvate (1.0 eq) in ethanol (10 volumes), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The crude ethyl 5-phenylisoxazole-4-carboxylate will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often sufficiently pure for the next step.

Step 2: Hydrolysis to this compound

-

Suspend the crude ethyl 5-phenylisoxazole-4-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) (5 volumes).

-

Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC, observing the disappearance of the ester spot).[1]

-

Cool the reaction mixture in an ice bath and acidify to a pH of ~2 by the slow addition of 2N hydrochloric acid (HCl). Acidification protonates the carboxylate salt, causing the carboxylic acid to precipitate.[1]

-

Filter the resulting white precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

For final purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

Data Summary: Synthesis

| Parameter | Value/Description | Rationale |

| Starting Material | Ethyl Benzoylpyruvate | A commercially available β-ketoester providing the necessary carbon backbone. |

| Key Reagents | Hydroxylamine HCl, NaOH | Hydroxylamine for ring formation; NaOH for ester hydrolysis. |

| Solvent | Ethanol, Water | Ethanol is a suitable solvent for the condensation; water is used for hydrolysis and workup. |

| Temperature | Reflux (Step 1), Room Temp (Step 2) | Heat is required to overcome the activation energy for condensation; hydrolysis proceeds efficiently at RT. |

| Typical Yield | 75-85% (overall) | This two-step process is generally efficient. |

Part 2: Characterization of this compound

A rigorous characterization protocol is essential to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of physical and spectroscopic methods.

Caption: Analytical workflow for the characterization of this compound.

Analytical Methodologies & Expected Results

1. Melting Point:

-

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting point range close to the literature value suggests high purity.

-

Expected Outcome: The literature melting point for this compound is 151-155 °C .

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

-

Expected Peaks:

-

~3300-2500 cm⁻¹ (broad): This is the highly characteristic O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding.[5]

-

~1760-1690 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[5]

-

~1600-1450 cm⁻¹: Absorptions in this region are attributed to C=C and C=N stretching vibrations from the phenyl and isoxazole rings, respectively.

-

~1320-1210 cm⁻¹: C-O stretching vibration of the carboxylic acid.[5]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR identifies the chemical environment of carbon atoms.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

~13.0 ppm (singlet, broad): The acidic proton of the carboxylic acid (COOH).

-

~8.8-9.0 ppm (singlet): The proton on the isoxazole ring (at position 3, if unsubstituted, though in this case it's a quaternary carbon). The proton on the C-H of the isoxazole ring is not present in this specific molecule.

-

~7.5-8.0 ppm (multiplet): Protons of the phenyl group.

-

-

Expected ¹³C NMR Signals (in DMSO-d₆):

-

~165 ppm: The carbonyl carbon of the carboxylic acid.

-

~160-170 ppm: Carbons of the isoxazole ring.

-

~125-135 ppm: Carbons of the phenyl group.

-

4. Mass Spectrometry (MS):

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of the compound, which provides strong evidence for its elemental composition.

-

Expected Outcome: The molecular formula is C₁₀H₇NO₃, with a molecular weight of 189.17 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 189.

Data Summary: Characterization

| Technique | Parameter | Expected Result | Significance |

| Melting Point | Range | 151-155 °C | Purity and Identity Confirmation |

| FT-IR | O-H stretch (acid) | ~3300-2500 cm⁻¹ (broad) | Confirms Carboxylic Acid Group |

| C=O stretch (acid) | ~1760-1690 cm⁻¹ (strong) | Confirms Carbonyl Group | |

| ¹H NMR | COOH proton | ~13.0 ppm (broad singlet) | Confirms Carboxylic Acid Proton |

| Aromatic protons | ~7.5-8.0 ppm (multiplet) | Confirms Phenyl Group | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 189 | Confirms Molecular Weight |

References

-

Jeyanthi, G. P., et al. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PubMed. Available at: [Link]

-

Mittersteiner, M., et al. (2019). Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to furnish tri‐substituted trifluoromethyl isoxazoles 10. ResearchGate. Available at: [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Institutes of Health (NIH). Available at: [Link]

-

Jeyanthi, G. P., et al. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Request PDF. ResearchGate. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 2-cyano-3-oxo-3-phenylpropanoate. Chemical Synthesis Database. Available at: [Link]

-

Conti, M., et al. (1998). Synthesis and pharmacological evaluation of 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]

-

Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]

-

Bode, J. W. (2012). The mechanism of the α-ketoacid-hydroxylamine amide-forming ligation. PubMed. Available at: [Link]

-

Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. Available at: [Link]

Sources

- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. quora.com [quora.com]

- 5. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Phenylisoxazole-4-carboxylic acid

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry and drug discovery, serving as a cornerstone for a multitude of biologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a versatile building block. Within this class, 5-Phenylisoxazole-4-carboxylic acid represents a key intermediate and a molecule of significant interest. Its structure combines the rigidity and aromaticity of the phenyl and isoxazole rings with the ionizable functionality of a carboxylic acid, creating a molecular profile with intriguing potential for modulation of biological targets. Derivatives of phenylisoxazole carboxylic acids have been explored as potent inhibitors of enzymes such as xanthine oxidase.[1]

This guide provides an in-depth analysis of the core physicochemical properties of this compound. For researchers in drug development, understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a molecule's behavior. Properties such as solubility, acidity (pKa), and lipophilicity govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its potential as a therapeutic agent. This document synthesizes known data with established analytical methodologies to offer a comprehensive and practical resource for scientists working with this important chemical entity.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 76344-95-1 | |

| Molecular Formula | C₁₀H₇NO₃ | |

| Molecular Weight | 189.17 g/mol | |

| Canonical SMILES | OC(=O)c1cnoc1-c2ccccc2 | |

| InChI Key | VUVDFZMYJYNLCH-UHFFFAOYSA-N |

The structure, composed of a phenyl group attached at the 5-position and a carboxylic acid at the 4-position of the isoxazole ring, dictates its chemical personality—a balance between a larger, non-polar aromatic system and a polar, acidic functional group.

Core Physicochemical Properties: A Quantitative Overview

The measurable physicochemical properties of a compound provide a window into its potential behavior in both chemical and biological systems.

Solid-State Properties: Melting Point

The melting point is a critical indicator of a crystalline solid's purity and the strength of its crystal lattice forces. A sharp melting range typically signifies high purity. For this compound, the reported melting point provides a benchmark for sample identification and quality control.

| Property | Value | Significance | Source |

| Melting Point | 151-155 °C | Quality control benchmark; indicates significant lattice energy. |

The relatively high melting point suggests strong intermolecular interactions in the solid state, likely dominated by hydrogen bonding between the carboxylic acid groups, forming head-to-head dimers, and potential π–π stacking interactions between the aromatic rings.[2][3]

Solubility

-

Aqueous Solubility: The presence of the carboxylic acid group suggests that its aqueous solubility will be highly pH-dependent. At pH values significantly below its pKa, the molecule will be in its neutral, protonated form, exhibiting low aqueous solubility due to the dominance of the lipophilic phenyl and isoxazole rings. As the pH increases above the pKa, the carboxylic acid deprotonates to the highly polar carboxylate anion, leading to a substantial increase in aqueous solubility.

-

Organic Solubility: The compound is expected to show slight solubility in polar organic solvents like DMSO and methanol.[4][5]

Acidity (pKa)

The acid dissociation constant (pKa) quantifies the acidity of the carboxylic acid group. This value is essential for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.[6] While an experimental pKa has not been reported, computational predictions for similar structures suggest a pKa in the range of 2-4, typical for a carboxylic acid influenced by nearby electron-withdrawing heterocyclic systems.[4] The relationship between pH, pKa, and the molecule's ionization state is visualized below.

Caption: Relationship between pH, pKa, and ionization state.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogP is a critical component of drug-likeness rules, such as Lipinski's "Rule of Five," which suggests a LogP value not greater than 5 for orally available drugs.[7][8][9]

For this compound, the LogP value will be significantly influenced by its ionization state (and thus, pH). The neutral form will be substantially more lipophilic than the anionic form. While no experimental value is published, computational models predict a LogP for the neutral species to be in the range of 2.0-2.5, indicating moderate lipophilicity.[10] The distribution coefficient (LogD) is often a more practical measure for ionizable compounds, as it considers the partition of all ionic species at a specific pH, such as the physiological pH of 7.4.[7][8]

Standardized Protocols for Experimental Determination

To ensure data integrity and reproducibility, the determination of physicochemical properties must follow validated, standardized protocols. The following section details the methodologies for measuring the key parameters discussed.

Caption: General workflow for physicochemical characterization.

Protocol: Melting Point Determination (Capillary Method)

This method is the gold standard for determining the melting point of a crystalline solid.[11]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to compact the material to a height of 1-2 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Perform an initial rapid heating (10-20 °C/min) to find an approximate melting range. This saves time for the precise measurement.[13]

-

Precise Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is reported as T₁-T₂. A pure compound should have a sharp range of 0.5-1.5 °C.[13]

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for measuring equilibrium solubility.[14][15]

-

System Preparation: Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8, 7.4).[16]

-

Sample Addition: Add an excess amount of the solid compound to each buffer solution in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[15]

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary experiments should be run to determine the time required to reach equilibrium.[16]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[16][17]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Reporting: Report the solubility in mg/mL or µM at each specific pH and temperature. A minimum of three replicate determinations is recommended.[16]

Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6]

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[6]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[6] Maintain a constant ionic strength using a background electrolyte like KCl.[6]

-

Titration Setup: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration: For an acid, make the solution acidic (e.g., pH 2) with a standardized HCl solution. Then, titrate by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).[6] Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. At the half-equivalence point (the point where half of the acid has been neutralized), the pH is equal to the pKa.[18][19][20]

Protocol: LogP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.[21][22]

-

Phase Pre-saturation: Shake equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD) together for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.[8][9]

-

Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer. The final concentration should be low enough to avoid aggregation but high enough for accurate detection.

-

Equilibration: Seal the vial and shake gently for a sufficient time (e.g., 1-24 hours) to allow the compound to partition and reach equilibrium. Centrifugation is often used to ensure complete phase separation afterward.[22]

-

Quantification: Carefully take an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[9]

Predicted Spectroscopic Characteristics

Spectroscopic analysis is essential for structural confirmation. Based on the structure of this compound, the following spectral features are predicted:

-

¹H NMR: The spectrum would show multiplets in the aromatic region (approx. 7.4-8.0 ppm) corresponding to the protons of the phenyl ring. A singlet for the proton at the 3-position of the isoxazole ring would also be expected. A very broad singlet far downfield (>10 ppm) would correspond to the acidic proton of the carboxylic acid.

-

IR Spectroscopy: Key peaks would include a very broad O-H stretch from the hydrogen-bonded carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (approx. 1700 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic and isoxazole rings (approx. 1400-1600 cm⁻¹).

-

Mass Spectrometry: In positive ion mode ESI-MS, one would expect to see a prominent peak for the protonated molecule [M+H]⁺ at m/z 190.17.

Conclusion: The Integrated Physicochemical Profile

This compound presents a physicochemical profile characteristic of many small-molecule drug candidates: a moderately lipophilic core with a key ionizable handle. Its melting point of 151-155 °C serves as a reliable identifier for the solid form. The molecule's behavior is dominated by the interplay between its lipophilic phenylisoxazole scaffold and its hydrophilic carboxylic acid group. This duality results in pH-dependent solubility, which is low in acidic conditions and increases significantly in neutral to basic media. This property is critical for designing oral formulations and understanding potential absorption sites in the gastrointestinal tract. The predicted pKa and LogP values place it within a favorable chemical space for drug development, suggesting a balance between solubility and membrane permeability can be achieved. The comprehensive experimental protocols provided in this guide offer a robust framework for researchers to validate these predicted properties and generate the high-quality, reproducible data necessary to advance their research and development programs.

References

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–13.

- Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ChemBK. (2024). 5-methyl-3-phenylisoxazole-4-carboxylic acid. ChemBK.

- Sigma-Aldrich. (n.d.). 5-methyl-3-phenylisoxazole-4-carboxylic acid 99 1136-45-4. Sigma-Aldrich.

- Bhal, S. K. (2024). LogP / LogD shake-flask method. Protocols.io.

- Thermo Fisher Scientific. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid, 99% 25 g. Thermo Fisher Scientific.

- Bhal, S. K. (n.d.). (PDF) LogP / LogD shake-flask method v1.

- University of Calgary. (n.d.).

- Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada.

- University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points.

- Journal of Chemical Education. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment.

- SlideShare. (2021). experiment (1)

- StuDocu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. StuDocu.

- Schön, J., & Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Oreate AI Blog. (2025).

- PASCO. (n.d.).

- Sciencing. (2021).

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Chandra, Srikantamurthy, N., Gundu, J., Jeyaseelan, S., Basavalingu, K., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o897.

- ChemicalBook. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) pka. ChemicalBook.

- ChemicalBook. (n.d.). 1136-45-4(5-Methyl-3-phenylisoxazole-4-carboxylic acid) Product Description. ChemicalBook.

- ResearchGate. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

- Sbarbada, D., Bolchi, C., Straniero, V., et al. (2014). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4243–4247.

- Sigma-Aldrich. (n.d.). This compound 97 76344-95-1. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). This compound 97 76344-95-1. Sigma-Aldrich.

- ChemScene. (n.d.). 1136-45-4 | 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ChemScene.

Sources

- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Methyl-3-phenylisoxazole-4-carboxylic acid CAS#: 1136-45-4 [m.chemicalbook.com]

- 5. 1136-45-4 CAS MSDS (5-Methyl-3-phenylisoxazole-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. westlab.com [westlab.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 20. study.com [study.com]

- 21. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

Navigating the Spectroscopic Landscape of 5-Phenylisoxazole-4-carboxylic Acid: A Technical Guide to its NMR Characterization

Abstract

5-Phenylisoxazole-4-carboxylic acid stands as a significant heterocyclic scaffold in the pursuit of novel therapeutic agents and functional materials. Its intrinsic chemical architecture, featuring a phenyl group and a carboxylic acid moiety appended to the isoxazole core, presents a unique electronic environment that is best elucidated through modern spectroscopic techniques. This in-depth technical guide is crafted for researchers, scientists, and professionals in drug development, providing a comprehensive exploration of the nuclear magnetic resonance (NMR) spectroscopic data of this compound. In the absence of publicly available, experimentally verified spectra for this compound, this guide pioneers a detailed, predicted ¹H and ¹³C NMR analysis. This predictive approach is rigorously grounded in the empirical data of structurally analogous compounds and fundamental principles of NMR spectroscopy, offering a robust framework for the characterization of this important molecule and its derivatives.

Introduction: The Significance of Spectroscopic Elucidation

The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of biologically active compounds. The specific substitution pattern of a phenyl group at the 5-position and a carboxylic acid at the 4-position in this compound creates a molecule with significant potential for forming diverse derivatives through modification of the carboxylic acid and the phenyl ring. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research and development program, with NMR spectroscopy serving as the gold standard for the structural elucidation of organic molecules in solution.

This guide addresses a critical knowledge gap: the absence of published, experimentally-derived ¹H and ¹³C NMR data for this compound. To empower researchers working with this compound, we present a comprehensive predicted NMR dataset. This prediction is not arbitrary; it is a synthesis of established chemical shift theory and extensive analysis of closely related, experimentally characterized molecules. By understanding the electronic influence of the phenyl and carboxylic acid substituents on the isoxazole core, we can forecast the spectral features of the target molecule with a high degree of confidence.

Predicted ¹H and ¹³C NMR Spectral Data

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of spectroscopic data from analogous compounds, including 3,5-diphenylisoxazole and various other substituted phenylisoxazoles.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be characterized by distinct signals corresponding to the aromatic protons of the phenyl ring and the single proton on the isoxazole ring, in addition to the acidic proton of the carboxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | > 12.0 | broad singlet | 1H |

| H-3 (isoxazole) | ~ 8.8 - 9.2 | singlet | 1H |

| Phenyl H (ortho) | ~ 7.9 - 8.1 | multiplet | 2H |

| Phenyl H (meta, para) | ~ 7.5 - 7.7 | multiplet | 3H |

Causality of Predicted Shifts:

-

-COOH Proton: The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, typically appearing as a broad singlet at a very downfield chemical shift, often above 12 ppm in DMSO-d₆.

-

Isoxazole H-3 Proton: The proton at the 3-position of the isoxazole ring is expected to be significantly deshielded due to the anisotropic effect of the neighboring nitrogen atom and the overall aromaticity of the ring. Its chemical shift is predicted to be in the range of 8.8-9.2 ppm.

-

Phenyl Protons: The protons on the phenyl ring will exhibit a complex multiplet pattern. The ortho protons are expected to be the most deshielded due to their proximity to the isoxazole ring. The meta and para protons will resonate at slightly more shielded positions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~ 165 - 170 |

| C-5 (isoxazole) | ~ 168 - 172 |

| C-3 (isoxazole) | ~ 155 - 159 |

| C-4 (isoxazole) | ~ 105 - 110 |

| Phenyl C (ipso) | ~ 128 - 132 |

| Phenyl C (ortho) | ~ 126 - 129 |

| Phenyl C (meta) | ~ 129 - 131 |

| Phenyl C (para) | ~ 130 - 133 |

Rationale for Predicted Shifts:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 170 ppm.

-

Isoxazole Carbons: The C-5 carbon, directly attached to the phenyl group and the oxygen atom, is expected to be the most deshielded of the isoxazole ring carbons. The C-3 carbon, adjacent to the nitrogen, will also be significantly deshielded. The C-4 carbon, bearing the carboxylic acid group, will be more shielded.

-

Phenyl Carbons: The chemical shifts of the phenyl carbons will be influenced by the isoxazole ring. The ipso-carbon, directly attached to the isoxazole ring, may be difficult to observe due to quaternization. The ortho, meta, and para carbons will have distinct chemical shifts reflecting their electronic environment.

Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound or its derivatives, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by techniques such as HPLC or LC-MS.

-

Solvent Selection: A deuterated solvent that fully dissolves the compound is crucial. For carboxylic acids, DMSO-d₆ is often the solvent of choice as it solubilizes polar compounds and allows for the observation of the acidic proton.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common practice.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Tuning and Shimming: The spectrometer probe should be properly tuned to the ¹H and ¹³C frequencies. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically acquired.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: A spectral width of 0-200 ppm is typically sufficient for most organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Visualization of Molecular Structure and Workflow

Visual aids are indispensable for understanding molecular structures and experimental processes. The following diagrams, generated using Graphviz, illustrate the key aspects of this technical guide.

Caption: Molecular structure of this compound.

Caption: The logical relationship underpinning the prediction of NMR spectra.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectroscopic data for this compound. By leveraging data from structurally related compounds and applying fundamental principles of NMR spectroscopy, we have constructed a reliable roadmap for the characterization of this molecule. The detailed experimental protocols provided herein offer a standardized approach to acquiring high-quality NMR data, ensuring the integrity and reproducibility of future experimental work.

It is our hope that this guide will not only serve as a valuable resource for researchers currently working with this compound but also stimulate further investigation into its spectroscopic properties. The experimental verification of the predicted data presented here will be a valuable contribution to the chemical sciences community. As the synthesis and application of isoxazole derivatives continue to expand, a thorough understanding of their spectroscopic signatures will remain an indispensable tool for innovation and discovery.

References

-

Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. URL: [Link]

-

Beilstein Journal of Organic Chemistry. Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. URL: [Link]

-

Asian Journal of Research in Chemistry and Pharmaceutical Sciences. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. URL: [Link]

An In-depth Technical Guide to the Crystal Structure of 5-Phenylisoxazole-4-carboxylic Acid Derivatives for Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the crystal structure of 5-phenylisoxazole-4-carboxylic acid derivatives. By delving into the synthesis, structural analysis, and biological significance of this class of compounds, we aim to provide field-proven insights to inform rational drug design and development.

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in the architecture of numerous biologically active compounds.[1] Its unique electronic and steric properties make it a versatile scaffold in medicinal chemistry, contributing to the pharmacological profiles of drugs such as the anti-inflammatory agent valdecoxib and the antibiotic cloxacillin. Derivatives of this compound, in particular, have garnered significant attention for their therapeutic potential, notably as inhibitors of key enzymes implicated in various disease pathways.[2][3]

A profound understanding of the three-dimensional structure of these molecules at the atomic level is paramount for elucidating structure-activity relationships (SAR) and driving the optimization of lead compounds. Single-crystal X-ray crystallography stands as the definitive method for this purpose, providing precise data on bond lengths, bond angles, and intermolecular interactions that govern the solid-state conformation and, ultimately, the biological activity of these derivatives.[4]

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a multi-step process. A general and effective method involves the reaction of a substituted benzaldehyde oxime with an acetoacetate derivative, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid

This protocol details the synthesis of a representative compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, which serves as a foundational example for this class of derivatives.[5]

Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

-

In a 10 mL round-bottom flask, combine benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol).

-

Heat the mixture gradually to 60°C without a solvent and maintain this temperature for approximately one hour. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethanol and stir for 30 minutes to precipitate the product.

-

Collect the solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate by filtration.

Step 2: Hydrolysis to 5-Methyl-3-phenylisoxazole-4-carboxylic Acid

-

Treat the crude ethyl 5-methyl-3-phenylisoxazole-4-carboxylate with 10 mL of 5% sodium hydroxide (NaOH) solution at room temperature for approximately 4 hours. Monitor the hydrolysis by TLC.

-

After the reaction is complete, acidify the mixture with 2 N hydrochloric acid (HCl).

-

Collect the resulting solid by filtration.

-

Recrystallize the crude product from hot ethanol to obtain high-purity crystals of 5-methyl-3-phenylisoxazole-4-carboxylic acid suitable for X-ray diffraction analysis.[5]

Figure 1: Synthetic workflow for 5-methyl-3-phenylisoxazole-4-carboxylic acid.

Crystal Structure Analysis: A Comparative Study

The crystal structures of this compound derivatives reveal key insights into their molecular geometry and intermolecular interactions. Here, we present a comparative analysis of two derivatives: 5-methyl-3-phenylisoxazole-4-carboxylic acid and 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

5-Methyl-3-phenylisoxazole-4-carboxylic Acid

The crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid has been determined to be monoclinic with the space group P2/n.[6] A notable feature of its molecular geometry is the dihedral angle of 56.64 (8)° between the phenyl and isoxazole rings.[5][6] The carboxylic acid group is nearly coplanar with the isoxazole ring, with a C—C—C—O torsion angle of -3.3 (2)°.[5][6]

In the crystal lattice, molecules form head-to-head dimers through pairs of O—H⋯O hydrogen bonds.[5][6] These dimers are further interconnected by C—H⋯N hydrogen bonds and π–π stacking interactions between the phenyl rings, with a centroid-centroid distance of 3.9614 (17) Å, creating a three-dimensional network.[5][6]

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

Substituting the phenyl ring with a methoxy group at the para position results in the formation of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. This derivative crystallizes in the monoclinic space group P2₁/c.[5][7] The dihedral angle between the methoxyphenyl and isoxazole rings is 42.52 (8)°.[5][7] Similar to the unsubstituted analog, the carboxylic acid group remains nearly coplanar with the isoxazole ring, exhibiting a dihedral angle of 5.3 (2)°.[5][7]

The crystal packing is also characterized by the formation of inversion dimers through pairs of O—H⋯O hydrogen bonds, which generate R²₂(8) ring motifs.[5][7]

| Parameter | 5-Methyl-3-phenylisoxazole-4-carboxylic acid[5][6] | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid[5][7] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/n | P2₁/c |

| a (Å) | 11.953 (4) | 6.4147 (2) |

| b (Å) | 5.981 (2) | 14.6321 (6) |

| c (Å) | 14.142 (5) | 11.9911 (5) |

| β (°) | 105.548 (6) | 97.220 (2) |

| V (ų) | 974.0 (6) | 1116.57 (7) |

| Z | 4 | 4 |

| Dihedral Angle (Phenyl-Isoxazole) | 56.64 (8)° | 42.52 (8)° |

Table 1: Comparative Crystallographic Data.

The observed decrease in the dihedral angle between the aromatic and isoxazole rings upon the addition of the electron-donating methoxy group suggests that substituents on the phenyl ring can significantly influence the overall molecular conformation. This conformational flexibility is a critical parameter in drug-receptor interactions.

Figure 2: Intermolecular interactions in the crystal lattice.

Relevance to Drug Development: Targeting Key Enzymes

This compound derivatives have shown promise as inhibitors of two key enzymes in distinct therapeutic areas: phosphodiesterase 4 (PDE4) for inflammatory diseases and xanthine oxidase for hyperuricemia and gout.

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, where it catalyzes the hydrolysis of cAMP.[8] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. Several this compound derivatives have been investigated as PDE4 inhibitors, with some exhibiting IC₅₀ values in the low micromolar range.[9] For instance, a 4-phenyl-2-oxazole derivative showed an IC₅₀ value of 1.4 μM against PDE4.[9][10] Molecular docking studies suggest that substituents on the phenyl ring, such as a para-methoxy group, can enhance inhibitory activity by promoting favorable interactions within the metal-binding pocket of the PDE4B active site.[9]

Figure 3: Role of this compound derivatives in the cAMP signaling pathway.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[2] Elevated levels of uric acid can lead to hyperuricemia and gout. Several 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as xanthine oxidase inhibitors, with many demonstrating potency in the micromolar to submicromolar range.[2] Structure-activity relationship studies have indicated that the presence of a cyano group on the phenyl ring is a favorable substitution for inhibitory activity.[2] Molecular modeling studies have provided insights into the binding modes of these inhibitors within the active site of xanthine oxidase, guiding the design of more potent derivatives.[2]

Figure 4: Inhibition of xanthine oxidase in the purine metabolism pathway.

Conclusion and Future Directions

The crystal structure analysis of this compound derivatives provides invaluable information for understanding their chemical properties and biological activities. The detailed structural data, including molecular conformation and intermolecular interactions, serve as a critical foundation for structure-based drug design. The demonstrated potential of this scaffold as a versatile platform for developing inhibitors of enzymes like PDE4 and xanthine oxidase underscores its importance in medicinal chemistry.

Future research should focus on the synthesis and crystallographic analysis of a broader range of derivatives with diverse substituents on the phenyl ring. This will enable a more comprehensive understanding of the structure-activity relationships and the subtle effects of electronic and steric modifications on the crystal packing and, consequently, on the biological activity. Furthermore, the integration of computational modeling with experimental crystallographic and biological data will be instrumental in the rational design of next-generation this compound derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

References

-

New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. (2025). ResearchGate. Retrieved from [Link]

-

Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o388. Retrieved from [Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2022). MDPI. Retrieved from [Link]

-

Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022). PubMed. Retrieved from [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897. Retrieved from [Link]

-

Lin, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. Retrieved from [Link]

-

Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). ChEMBL. Retrieved from [Link]

-

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (2013). ResearchGate. Retrieved from [Link]

-

Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Retrieved from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of the Indian Chemical Society. Retrieved from [Link]

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2023). International Journal of Creative Research Thoughts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459) - ChEMBL [ebi.ac.uk]

An In-depth Technical Guide to the Solubility of 5-Phenylisoxazole-4-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-phenylisoxazole-4-carboxylic acid, a crucial parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding and quantifying the solubility of this compound in various organic solvents is paramount for successful formulation, reaction optimization, and purification processes.

Introduction: The Significance of Solubility in a Scientific Context

This compound is a heterocyclic compound with a molecular structure that bestows upon it a unique combination of polarity and aromaticity. The isoxazole ring, containing both nitrogen and oxygen, introduces polar characteristics, while the phenyl group and the carboxylic acid moiety contribute to its potential for hydrogen bonding and its acidic nature. The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical physicochemical property that profoundly influences its bioavailability, dissolution rate, and ease of handling in a laboratory and industrial setting. Inadequate solubility can lead to challenges in formulation, inaccurate dosing, and difficulties in achieving desired reaction kinetics.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₃ | |

| Molecular Weight | 189.17 g/mol | |

| Melting Point | 151-155 °C | |

| Appearance | Solid | |

| pKa (Predicted) | ~2-3 |

Note: An experimental pKa value was not found in the searched literature. The predicted value is based on the carboxylic acid functionality.

The presence of both a hydrogen bond donor (the carboxylic acid -OH) and hydrogen bond acceptors (the carboxylic acid C=O, the isoxazole nitrogen and oxygen) suggests that the solubility of this compound will be highly dependent on the solvent's ability to engage in these interactions.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the principle of "like dissolves like." This adage is a simplified representation of the thermodynamic principles at play, primarily the Gibbs free energy of mixing. For this compound, the key factors influencing its solubility in organic solvents include:

-

Polarity: The polarity of the solvent will play a significant role. Polar protic solvents, such as alcohols, can act as both hydrogen bond donors and acceptors, and are expected to be effective solvents. Polar aprotic solvents, like acetone or dimethylformamide (DMF), can act as hydrogen bond acceptors and will also likely exhibit good solvating power. Nonpolar solvents are anticipated to be poor solvents for this compound due to the significant polarity imparted by the carboxylic acid and isoxazole ring.

-

Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the carboxylic acid group is a primary driver of solubility.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid state must be overcome by the solvent-solute interactions. A higher crystal lattice energy will generally lead to lower solubility. Information on the crystal structure of the related compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, reveals the presence of hydrogen-bonded dimers, suggesting a relatively stable crystal lattice.[1][2]

Qualitative and Quantitative Solubility Data

Based on chemical principles, the following table provides an illustrative overview of the expected solubility of this compound in common organic solvents. It is crucial to note that these are expected trends and should be confirmed experimentally.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | Moderately to Highly Soluble | Can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Acetone | Polar Aprotic | Moderately Soluble | Can accept hydrogen bonds from the carboxylic acid. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less effective at solvating the carboxylic acid compared to other polar aprotic solvents. |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly to Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor. |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A strong hydrogen bond acceptor with a high dielectric constant, making it an excellent solvent for polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A highly polar solvent capable of disrupting the crystal lattice and solvating the molecule effectively. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | Limited ability to interact with the polar functional groups of the solute. |

| Toluene | Nonpolar | Insoluble to Sparingly Soluble | Aromatic interactions with the phenyl ring may provide minimal solubility. |

| Hexane | Nonpolar | Insoluble | Lacks the polarity and hydrogen bonding capability to dissolve the compound. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For a definitive and reliable determination of the thermodynamic solubility of this compound, the "gold standard" shake-flask method is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Workflow for Solubility Determination

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of vials, add a measured amount of the chosen organic solvent (e.g., 5 mL).

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains undissolved.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled environment (e.g., 25 °C) on an orbital shaker.

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solid in the supernatant no longer changes over time.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles. Alternatively, centrifuge the vials and carefully collect the supernatant.

-

-

Analysis by HPLC or UV-Vis Spectroscopy:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Calibration Curve: Analyze the standard solutions using either HPLC or UV-Vis spectroscopy to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.

-

Sample Analysis: Analyze the filtered supernatant from the saturated solutions using the same analytical method.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the saturated solutions. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The safety data sheet (SDS) indicates that the compound may cause skin and eye irritation.[5] All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various scientific and industrial applications. While comprehensive quantitative data is not widely published, a theoretical understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. For precise and reliable data, the shake-flask method, coupled with a robust analytical technique such as HPLC or UV-Vis spectroscopy, is the recommended approach. This guide provides the foundational knowledge and a detailed experimental framework to empower researchers to confidently determine and utilize the solubility of this compound in their work.

References

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897. [Link]

-

Chandra, et al. (2013). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

Sources

- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methyl-3-phenylisoxazole-4-carboxylic acid CAS#: 1136-45-4 [m.chemicalbook.com]

- 4. 1136-45-4 CAS MSDS (5-Methyl-3-phenylisoxazole-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Phenylisoxazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Phenylisoxazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. We delve into the foundational principles of its ionization and fragmentation behavior, offering field-proven insights into method development for robust and reliable characterization. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical workflows for this and structurally related compounds. We will explore optimal ionization conditions, predict fragmentation pathways based on mechanistic principles, and provide detailed experimental protocols.

Introduction: The Analytical Imperative for this compound

This compound (C₁₀H₇NO₃, Molecular Weight: 189.17 g/mol ) belongs to the isoxazole class of heterocyclic compounds, a scaffold frequently incorporated into pharmacologically active molecules. The carboxylic acid moiety imparts specific physicochemical properties that are crucial for its biological activity and pharmacokinetic profile. Accurate and sensitive analytical methods are paramount for its quantification in complex matrices, for metabolite identification, and for overall quality control during drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier technique for this purpose due to its inherent specificity, sensitivity, and speed.

This guide will focus on electrospray ionization (ESI) as the primary ionization technique, given the polar and acidic nature of the analyte. We will explore the rationale behind parameter optimization and provide a predictive framework for the collision-induced dissociation (CID) of the deprotonated molecule.

Foundational Principles: Ionization of this compound

The carboxylic acid group is the dominant functional group influencing the ionization of this compound. Due to its acidic proton, the molecule is readily deprotonated in the negative ion mode of ESI.[1][2]

2.1. Electrospray Ionization (ESI): Negative Ion Mode as the Method of Choice

For acidic compounds, ESI in negative ion mode typically offers the highest sensitivity.[3] The process involves the formation of a deprotonated molecule, [M-H]⁻, in the ESI source. The expected monoisotopic mass for the [M-H]⁻ ion of this compound is 188.030 m/z.

The choice of mobile phase is critical for efficient ionization. An alkaline mobile phase (e.g., using ammonium bicarbonate or a low concentration of ammonia) can enhance deprotonation and improve signal intensity. However, compatibility with reversed-phase chromatography, which often favors acidic mobile phases for better retention of acidic compounds, must be considered. A common strategy is to use a mobile phase with a low concentration of a weak acid like formic acid to ensure good chromatography, relying on the inherent acidity of the analyte and the ESI process itself for efficient deprotonation.

Experimental Workflow: A Step-by-Step Protocol

A robust analytical workflow is essential for reproducible results. The following provides a detailed protocol for the LC-MS analysis of this compound.

Sample Preparation

For analysis from complex matrices such as plasma or tissue homogenates, a thorough sample preparation is crucial to remove interferences and prevent ion suppression.

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

-

Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

-

Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% formic acid in water) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove non-polar interferences.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Parameters

The goal of the chromatographic separation is to resolve the analyte from matrix components to minimize ion suppression and ensure accurate quantification.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for small aromatic acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its neutral form for retention on the C18 stationary phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for initial method development. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |

Mass Spectrometry (MS) Parameters

Optimization of MS parameters is critical for achieving maximum sensitivity.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Negative | Optimal for acidic compounds. |

| Capillary Voltage | -3.0 kV | A starting point for optimizing the electrospray. |

| Source Temperature | 150°C | Helps with desolvation. |

| Desolvation Gas Temp | 350°C | Facilitates the evaporation of the mobile phase. |

| Desolvation Gas Flow | 800 L/hr | Aids in desolvation. |

| Cone Voltage | -40 V | Can be optimized to maximize the precursor ion intensity and minimize in-source fragmentation. |

| Collision Energy (for MS/MS) | 10-30 eV | Should be optimized to achieve a good distribution of fragment ions. |

Workflow Diagram

Caption: Experimental workflow for the analysis of this compound.

Fragmentation Analysis: Unraveling the Structure

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and for developing highly selective quantitative methods (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM). The fragmentation of the [M-H]⁻ ion of this compound is predicted to proceed through several key pathways.

Predicted Fragmentation Pathways

Based on the principles of isoxazole ring fragmentation and the behavior of deprotonated carboxylic acids, the following pathways are proposed:

-

Decarboxylation: The most intuitive fragmentation for a deprotonated carboxylic acid is the neutral loss of CO₂ (44 Da). This would result in a fragment ion at m/z 144.035.

-

Isoxazole Ring Opening: A characteristic fragmentation of isoxazoles is the cleavage of the weak N-O bond.[4][5] This can initiate a cascade of rearrangements and further fragmentations.

-

Loss of CO: Following ring opening, a neutral loss of carbon monoxide (28 Da) is a plausible pathway.

-

Formation of Benzonitrile Radical Anion: Cleavage of the isoxazole ring could lead to the formation of a benzonitrile radical anion (m/z 102.024).

-

Loss of HCN: The loss of hydrogen cyanide (27 Da) is another potential fragmentation pathway following ring rearrangement.[4]

Predicted Major Fragment Ions

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 188.030 | 144.035 | CO₂ | [C₉H₆NO]⁻ |

| 188.030 | 160.035 | CO | [C₉H₆NO₂]⁻ |

| 188.030 | 102.024 | C₂HO₂• + CO | [C₇H₄N]⁻• |

| 144.035 | 116.040 | CO | [C₈H₆N]⁻ |

Fragmentation Pathway Diagram

Caption: Predicted fragmentation pathways for deprotonated this compound.

Method Validation and Quality Control

A self-validating system is crucial for trustworthy results. Any analytical method developed for this compound should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage conditions and during the sample preparation process.

Conclusion

The mass spectrometric analysis of this compound is a powerful and essential tool in drug development and related research. By leveraging the principles of electrospray ionization in the negative ion mode and understanding the predictable fragmentation pathways upon collision-induced dissociation, robust and sensitive analytical methods can be developed. The protocols and insights provided in this guide serve as a strong foundation for researchers to build upon, ensuring high-quality, reliable data in their studies of this important molecule.

References

-

Priya, H., & Paranjothy, M. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

- Guarna, A., et al. (1984).

-

Li, Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 39(3), 295-302. [Link]

-

SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. [Link]

-

Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

-

Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(6), 541-546. [Link]

-

OSTI.GOV. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. [Link]

-

Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. [Link]

-

Szymańska, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5643. [Link]

-

Kwiecień, A., et al. (2021). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 35(15), e9124. [Link]

Sources

- 1. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

The Isoxazole Scaffold: A Computational and Theoretical Guide to Unlocking its Therapeutic Potential

Foreword: The Enduring & Evolving Relevance of the Isoxazole Nucleus